3-Pyridinethiol, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinethiol, 5-fluoro- is a heterocyclic compound that contains a pyridine ring substituted with a thiol group at the 3-position and a fluorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 5-fluoro- typically involves the introduction of the thiol and fluorine substituents onto the pyridine ring. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol reagent. For example, 5-chloro-3-pyridinethiol can be synthesized by reacting 3,5-dichloropyridine with a thiol reagent under appropriate conditions .
Industrial Production Methods
Industrial production of 3-Pyridinethiol, 5-fluoro- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinethiol, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Thiolates or amines for substitution reactions.
Catalysts: Palladium or other transition metal catalysts for cyclization reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Fused Heterocycles: Formed from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
3-Pyridinethiol, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinethiol, 5-fluoro- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinethiol, 5-chloro-: Similar structure but with a chlorine atom instead of fluorine.
3-Pyridinethiol, 5-bromo-: Similar structure but with a bromine atom instead of fluorine.
3-Pyridinethiol, 5-iodo-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-Pyridinethiol, 5-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C5H4FNS |
---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
5-fluoropyridine-3-thiol |
InChI |
InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H |
InChI-Schlüssel |
LJGOYNUUJSIITD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.